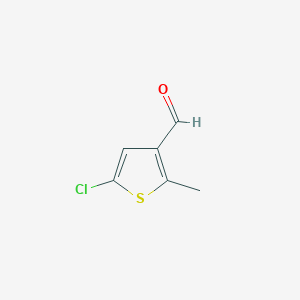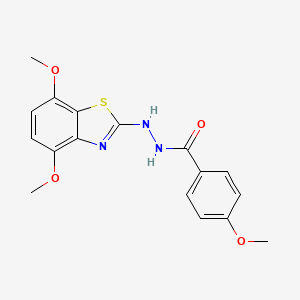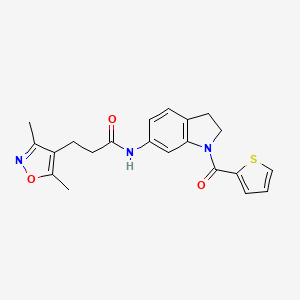![molecular formula C10H17NO2 B2372618 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol CAS No. 1864759-75-0](/img/structure/B2372618.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol, commonly known as ABT-594, is a synthetic compound that acts as an analgesic drug. It was first synthesized in 1996 by Abbott Laboratories, and since then, it has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the azabicyclooctane class of compounds, which are known for their potent analgesic effects.
作用機序
ABT-594 acts as an agonist for the alpha-4-beta-2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. Upon binding to the receptor, ABT-594 causes the channel to open, allowing the influx of calcium ions into the cell. This leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the modulation of pain signals.
Biochemical and Physiological Effects:
ABT-594 has been shown to be highly effective in animal models of pain, with a potency that is several orders of magnitude greater than that of morphine. It has also been shown to have a faster onset of action and a longer duration of effect than morphine. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
実験室実験の利点と制限
ABT-594 has several advantages for use in laboratory experiments. It is highly potent and effective, allowing for the study of pain mechanisms with greater precision. It also has a faster onset of action and a longer duration of effect than other analgesic drugs, making it easier to study the effects of pain over time. However, ABT-594 is a synthetic compound, and as such, it may have limitations in terms of its applicability to human physiology.
将来の方向性
There are several future directions for research on ABT-594. One potential application is in the treatment of chronic pain, which is a major public health problem. ABT-594 may also have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of ABT-594 and its potential uses in clinical settings.
合成法
The synthesis of ABT-594 involves several steps, starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to various chemical reactions to produce the final product. The synthesis of ABT-594 has been optimized over the years to improve its yield and purity.
科学的研究の応用
ABT-594 has been extensively studied for its potential use as a painkiller. It acts as an agonist for the alpha-4-beta-2 nicotinic acetylcholine receptor, which is involved in the transmission of pain signals in the nervous system. ABT-594 has been shown to be highly effective in animal models of pain, including neuropathic pain and inflammatory pain.
特性
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-6-13-5-9(10)11-4-7-1-2-8(11)3-7/h7-10,12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZMDXAXCNQMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3COCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)




![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)
![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)
![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)